molecular formula C8H8INO2 B6266111 1-iodo-4,5-dimethyl-2-nitrobenzene CAS No. 39763-72-9

1-iodo-4,5-dimethyl-2-nitrobenzene

Cat. No.: B6266111
CAS No.: 39763-72-9
M. Wt: 277.1
InChI Key:
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Description

1-Iodo-4,5-dimethyl-2-nitrobenzene is an organic compound with the molecular formula C8H8INO2. It is a derivative of benzene, characterized by the presence of iodine, nitro, and methyl groups on the aromatic ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-4,5-dimethyl-2-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1-iodo-4,5-dimethylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of the nitro group on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-4,5-dimethyl-2-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products:

    Substitution: Products such as 4,5-dimethyl-2-nitrobenzene derivatives with different substituents replacing the iodine atom.

    Reduction: 1-Amino-4,5-dimethyl-2-nitrobenzene.

    Oxidation: 4,5-Dimethyl-2-nitrobenzoic acid.

Scientific Research Applications

1-Iodo-4,5-dimethyl-2-nitrobenzene is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Pharmaceutical Research: In the development of new drugs and therapeutic agents.

    Material Science: In the production of specialized materials with unique properties.

    Chemical Biology: As a probe to study biological processes and molecular interactions.

Mechanism of Action

The mechanism of action of 1-iodo-4,5-dimethyl-2-nitrobenzene in chemical reactions involves the formation of reactive intermediates such as arenium ions during electrophilic aromatic substitution. The nitro group acts as an electron-withdrawing group, influencing the reactivity and orientation of further substitutions on the benzene ring. The iodine atom can participate in various substitution reactions, making the compound versatile in synthetic applications.

Comparison with Similar Compounds

    1-Iodo-2,4-dimethylbenzene: Similar structure but lacks the nitro group.

    1-Iodo-2,4-dimethyl-5-nitrobenzene: Similar structure with different positions of the nitro and methyl groups.

Uniqueness: 1-Iodo-4,5-dimethyl-2-nitrobenzene is unique due to the specific positioning of the iodine, nitro, and methyl groups on the benzene ring, which imparts distinct reactivity and properties. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups creates a unique electronic environment, making it valuable in various chemical transformations and research applications.

Properties

CAS No.

39763-72-9

Molecular Formula

C8H8INO2

Molecular Weight

277.1

Purity

95

Origin of Product

United States

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